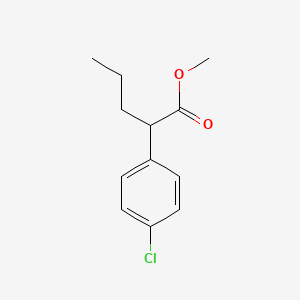

Methyl 2-(4-chlorophenyl)pentanoate

Description

Properties

Molecular Formula |

C12H15ClO2 |

|---|---|

Molecular Weight |

226.7 g/mol |

IUPAC Name |

methyl 2-(4-chlorophenyl)pentanoate |

InChI |

InChI=1S/C12H15ClO2/c1-3-4-11(12(14)15-2)9-5-7-10(13)8-6-9/h5-8,11H,3-4H2,1-2H3 |

InChI Key |

AVTHZZWEHUMTNE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Procedure

Mechanistic Insights

- Protonation of the carboxylic acid enhances electrophilicity.

- Methanol nucleophilic attack forms a tetrahedral intermediate.

- Deprotonation and elimination yield the ester.

Alkaline Esterification via Acid Chloride Intermediate

This two-step method avoids equilibrium limitations by activating the carboxylic acid as an acid chloride.

Step 1: Synthesis of 2-(4-Chlorophenyl)Pentanoyl Chloride

Reagents :

- 2-(4-Chlorophenyl)pentanoic acid (1.0 equiv)

- Thionyl chloride (SOCl₂, 1.2 equiv) or oxalyl chloride (1.1 equiv)

- Catalytic dimethylformamide (DMF)

Conditions :

- Stir at 25–40°C for 2–4 hours.

- Excess reagent removed under vacuum.

Step 2: Methanolysis

Reagents :

- Acid chloride (1.0 equiv)

- Methanol (2.0 equiv)

- Potassium carbonate (K₂CO₃, 1.5 equiv)

Conditions :

Palladium-Catalyzed Cross-Coupling

Aryl halides undergo coupling with methyl pentanoate derivatives via palladium catalysts.

Procedure

Reagents :

- Methyl 2-bromopentanoate (1.0 equiv)

- 4-Chlorophenylboronic acid (1.2 equiv)

- Pd(OAc)₂ (2 mol%)

- Ligand: Tri-tert-butylphosphine (4 mol%)

- ZnF₂ (1.1 equiv)

Conditions :

Transesterification of Higher Esters

Higher esters (e.g., ethyl or benzyl) are converted to methyl esters via methanolysis.

Procedure

Reagents :

- Ethyl 2-(4-chlorophenyl)pentanoate (1.0 equiv)

- Methanol (excess)

- Sodium methoxide (NaOMe, 5 mol%)

Conditions :

Enzymatic Esterification

Lipase-catalyzed methods offer eco-friendly alternatives.

Procedure

Reagents :

- 2-(4-Chlorophenyl)pentanoic acid (1.0 equiv)

- Methanol (1.5 equiv)

- Immobilized Candida antarctica lipase B (Novozym 435)

Conditions :

Comparative Analysis of Methods

Key Optimization Strategies

- Solvent Choice : Polar aprotic solvents (DMF, THF) enhance palladium-catalyzed reactions, while methanol drives Fischer esterification.

- Catalyst Loading : Pd(OAc)₂ at 2 mol% with ZnF₂ minimizes side reactions.

- Water Removal : Dean-Stark traps improve Fischer esterification yields by 15–20%.

Challenges and Solutions

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(4-chlorophenyl)pentanoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via esterification of 2-(4-chlorophenyl)pentanoic acid with methanol under acidic catalysis (e.g., H₂SO₄) or via coupling reactions involving halogenated intermediates. For example, bromoacylation of amino esters followed by hydrolysis (as seen in structurally similar compounds) can yield high-purity products . Optimizing stoichiometry (e.g., molar ratios of reactants) and temperature (typically 60–80°C for esterification) is critical to achieving yields >80%. Side reactions, such as hydrolysis of the ester group, must be controlled by anhydrous conditions .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the ester group (δ ~3.6–3.8 ppm for methoxy protons) and aromatic chlorophenyl signals (δ ~7.2–7.4 ppm for para-substituted benzene) .

- FT-IR : Peaks at ~1740 cm⁻¹ (C=O stretch of ester) and 750 cm⁻¹ (C-Cl stretch) are diagnostic .

- HPLC/MS : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) and ESI-MS for molecular ion confirmation (expected [M+H]⁺ at m/z ~256) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound under varying thermal conditions?

- Methodological Answer : Discrepancies in thermal stability studies (e.g., decomposition temperatures) may arise from impurities or experimental setups. A systematic approach includes:

- DSC/TGA : Quantify decomposition onset temperatures under inert vs. oxidative atmospheres.

- Kinetic Modeling : Use Arrhenius parameters derived from isothermal experiments to predict reactivity thresholds. Comparative studies with analogs like methyl pentanoate suggest higher thermal stability due to the electron-withdrawing 4-chlorophenyl group .

- Control Experiments : Replicate conflicting studies with standardized purity protocols (e.g., ≥99% purity via column chromatography) .

Q. What advanced strategies are employed to assess the biological activity and toxicity of this compound?

- Methodological Answer :

- In Silico Toxicity Prediction : Tools like OSIRIS Property Explorer evaluate mutagenicity, tumorigenicity, and irritancy risks based on structural motifs (e.g., halogenated aromatic rings) .

- In Vitro Assays : Cytotoxicity screening using HepG2 cells (IC₅₀ determination) and metabolic stability studies in liver microsomes.

- Mechanistic Probes : Radiolabeled analogs (e.g., ¹⁴C-labeled ester) track metabolic pathways, identifying potential bioactive metabolites .

Q. How does the electronic nature of the 4-chlorophenyl group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing Cl substituent enhances electrophilicity at the carbonyl carbon, accelerating nucleophilic attack (e.g., hydrolysis by OH⁻). Kinetic studies in basic media (pH >10) show a 2–3× faster hydrolysis rate compared to non-halogenated analogs. Computational DFT analysis further supports this by quantifying charge distribution at the reaction site .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s stability in aqueous vs. non-polar solvents?

- Methodological Answer : Apparent contradictions arise from solvent polarity and trace water content. For example:

- Hydrolysis in Protic Solvents : Even trace H₂O in DMSO or DMF can hydrolyze the ester. Karl Fischer titration is recommended to quantify solvent moisture (<0.1% for stability) .

- Stability in Apolar Media : Hexane or toluene preserves integrity for >6 months at 25°C, as shown in accelerated aging studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.